1-(2-Methyl-4-nitrophenyl)piperidine

Übersicht

Beschreibung

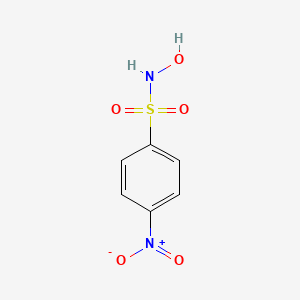

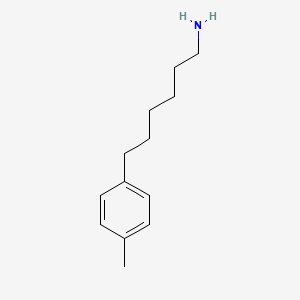

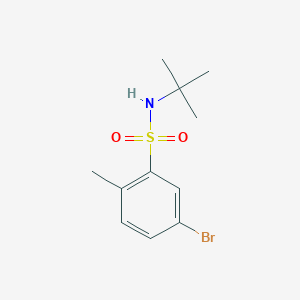

“1-(2-Methyl-4-nitrophenyl)piperidine” is a chemical compound that contains a piperidine ring, which is a saturated heterocyclic system . The piperidine ring is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group .

Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-4-nitrophenyl)piperidine” includes a piperidine ring attached to a 2-methyl-4-nitrophenyl group . The empirical formula of a similar compound, “1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine”, is C12H16N4O2, and its molecular weight is 248.28 .Wissenschaftliche Forschungsanwendungen

Plasmodium falciparum Protease Inhibition

Piperidine derivatives, including 1-(2-Methyl-4-nitrophenyl)piperidine, are recognized for their pharmacological activities. Particularly, certain derivatives have demonstrated inhibitory activity against aspartic proteases of Plasmodium falciparum, a parasite responsible for malaria. The presence of a nitro group in the benzene ring is crucial for the inhibition of plasmepsin-II, an enzyme vital to the parasite's life cycle. This highlights the potential of these compounds in antimalarial drug development (Saify et al., 2011).

Solvent Effects on Aminolysis Reactions

The compound's reactivity in aminolysis, a fundamental reaction in organic chemistry, was studied in various solvents, including ionic liquids. Understanding these solvent effects is essential for optimizing industrial and pharmaceutical chemical reactions where piperidine and its derivatives are used (Millán et al., 2013).

Insecticidal Activity

Some piperidine derivatives have been extracted from natural sources like Piper nigrum (black pepper) and showed significant insecticidal activity against certain larvae. This indicates the potential of these compounds in developing natural insecticides or pest management solutions (Siddiqui et al., 2002).

Anticancer Potential

Derivatives of piperidine have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing promising leads for anticancer drug development. The modification of the piperidine structure could result in compounds with significant therapeutic potential (Rehman et al., 2018).

Synthesis of Biologically Active Compounds

The compound and its derivatives are important intermediates in the synthesis of biologically active molecules, including benzimidazole compounds. These molecules have various pharmaceutical applications, further emphasizing the importance of 1-(2-Methyl-4-nitrophenyl)piperidine in medicinal chemistry (Liu Ya-hu, 2010).

Safety and Hazards

The safety data sheet for a similar compound, “Piperidine”, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling the compound .

Wirkmechanismus

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

Piperidine derivatives have been found in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biochemical interactions

Eigenschaften

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10-9-11(14(15)16)5-6-12(10)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSFASKZOQCLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/structure/B3142731.png)

![1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B3142732.png)

![2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142763.png)

![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)